4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride
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Overview
Description
4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride is a synthetic compound that belongs to the flavone class of chemicals. Flavones are a group of polyphenolic compounds known for their diverse biological activities. This particular compound features a piperidine moiety, which is a six-membered ring containing one nitrogen atom. The presence of the piperidine ring is significant as it is a common structural motif in many pharmacologically active compounds .
Preparation Methods
The synthesis of 4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the flavone core: This can be achieved through the cyclization of 2’-hydroxydihydrochalcones using palladium(II)-catalyzed oxidative cyclization.
Introduction of the piperidine moiety: The piperidine ring can be introduced through a nucleophilic substitution reaction where a suitable piperidine derivative reacts with the flavone core.
Methoxylation and methylation: These functional groups can be introduced using standard methylation and methoxylation reactions.
Industrial production methods often involve optimizing these steps to increase yield and reduce costs. This may include the use of more efficient catalysts, solvents, and reaction conditions .
Chemical Reactions Analysis
4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives .
Scientific Research Applications
4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride involves its interaction with various molecular targets and pathways. The piperidine moiety is known to interact with neurotransmitter receptors, which may contribute to its potential neuroprotective effects . Additionally, the flavone core can interact with enzymes and proteins involved in oxidative stress and inflammation .
Comparison with Similar Compounds
4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride can be compared with other similar compounds, such as:
2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride: This compound also contains a methoxy and methyl group but differs in its core structure.
Piperidine derivatives: These compounds share the piperidine moiety but may have different substituents and core structures.
The uniqueness of 4’-Methoxy-3-methyl-3’-(piperidinomethyl)flavone hydrochloride lies in its combination of the flavone core with the piperidine moiety, which imparts distinct biological activities and chemical properties .
Biological Activity
4'-Methoxy-3-methyl-3'-(piperidinomethyl)flavone hydrochloride is a synthetic derivative of flavonoids, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C24H28ClNO3 and a molecular weight of 413.9 g/mol. Its unique structure includes a methoxy group at the 4'-position and a piperidinomethyl substituent at the 3'-position of the flavone backbone, contributing to its biological properties.
Antioxidant Activity
Flavonoids are well-documented for their antioxidant properties. The presence of hydroxyl groups in the structure enhances their ability to scavenge free radicals. Studies indicate that this compound exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Anti-inflammatory Properties
Research has shown that flavonoids can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The compound's structure allows it to interact with these enzymes effectively. For instance, studies have highlighted that flavonoids with specific hydroxyl substitutions can significantly suppress COX-2 transcriptional activity, suggesting that this compound may also exhibit similar inhibitory effects .
Anticancer Activity
Recent studies have evaluated the anticancer potential of various flavonoids, including derivatives like this compound. In vitro assays demonstrated that this compound has antiproliferative effects against a range of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly in breast and prostate cancer cells .
Table 1: Summary of Biological Activities
Activity | Mechanism | References |
---|---|---|
Antioxidant | Scavenging free radicals | |
Anti-inflammatory | Inhibition of COX-2 and LOX | |
Anticancer | Induction of apoptosis; cell cycle arrest |
Case Study: Antiproliferative Effects
In a study assessing the antiproliferative activity of several flavonoids, including this compound, it was found that this compound exhibited strong inhibition against various cancer cell lines. The IC50 values ranged from 10 µM to 30 µM across different cell types, indicating its potential as an effective anticancer agent .
Properties
CAS No. |
67238-87-3 |
---|---|
Molecular Formula |
C23H26ClNO3 |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-[4-methoxy-3-(piperidin-1-ium-1-ylmethyl)phenyl]-3-methylchromen-4-one;chloride |
InChI |
InChI=1S/C23H25NO3.ClH/c1-16-22(25)19-8-4-5-9-21(19)27-23(16)17-10-11-20(26-2)18(14-17)15-24-12-6-3-7-13-24;/h4-5,8-11,14H,3,6-7,12-13,15H2,1-2H3;1H |
InChI Key |
WDHDAHQXSMVLOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)C[NH+]4CCCCC4.[Cl-] |
Origin of Product |
United States |
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